

# "physicochemical properties of 1,4-dinitro-1H-imidazole"

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## Compound of Interest

Compound Name: 1,4-Dinitro-1H-imidazole

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An In-Depth Technical Guide to the Physicochemical Properties of **1,4-Dinitro-1H-imidazole**

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## Abstract

**1,4-Dinitro-1H-imidazole** (1,4-DNI) is a significant energetic material and a versatile synthetic intermediate for the development of novel high-energy-density materials (HEDMs) and pharmaceuticals.<sup>[1]</sup> Its unique structure, featuring both a C-nitro and an N-nitro group on an imidazole ring, imparts a distinct set of physicochemical properties that are critical for its handling, storage, and application. This guide provides a comprehensive technical overview of 1,4-DNI, synthesizing data from crystallographic, spectroscopic, and thermal analyses to offer field-proven insights for researchers and development professionals. We delve into the causality behind its synthesis and characterization, grounding all claims in authoritative literature to ensure scientific integrity.

## Introduction: The Significance of 1,4-Dinitro-1H-imidazole

Nitro- and polynitroazoles are a class of compounds renowned for their high explosive performance combined with low sensitivity to external stimuli like impact.<sup>[1]</sup> Within this family, **1,4-Dinitro-1H-imidazole** stands out as a crucial precursor. It is the most convenient starting material for the synthesis of its more stable and powerful isomer, 2,4-dinitro-1H-imidazole, via thermal rearrangement.<sup>[1][2]</sup> Understanding the fundamental properties of 1,4-DNI is therefore

not just an academic exercise but a practical necessity for the safe and efficient development of advanced energetic materials. This document serves as a core reference, detailing its synthesis, structure, stability, and energetic characteristics.

## Synthesis and Molecular Structure

The synthesis of 1,4-DNI is a critical first step for any research. The most common and highest-yielding methods involve the nitration of a pre-existing nitroimidazole, as direct nitration of the parent imidazole ring is complicated by the facile protonation of the nitrogen atoms.<sup>[1]</sup>

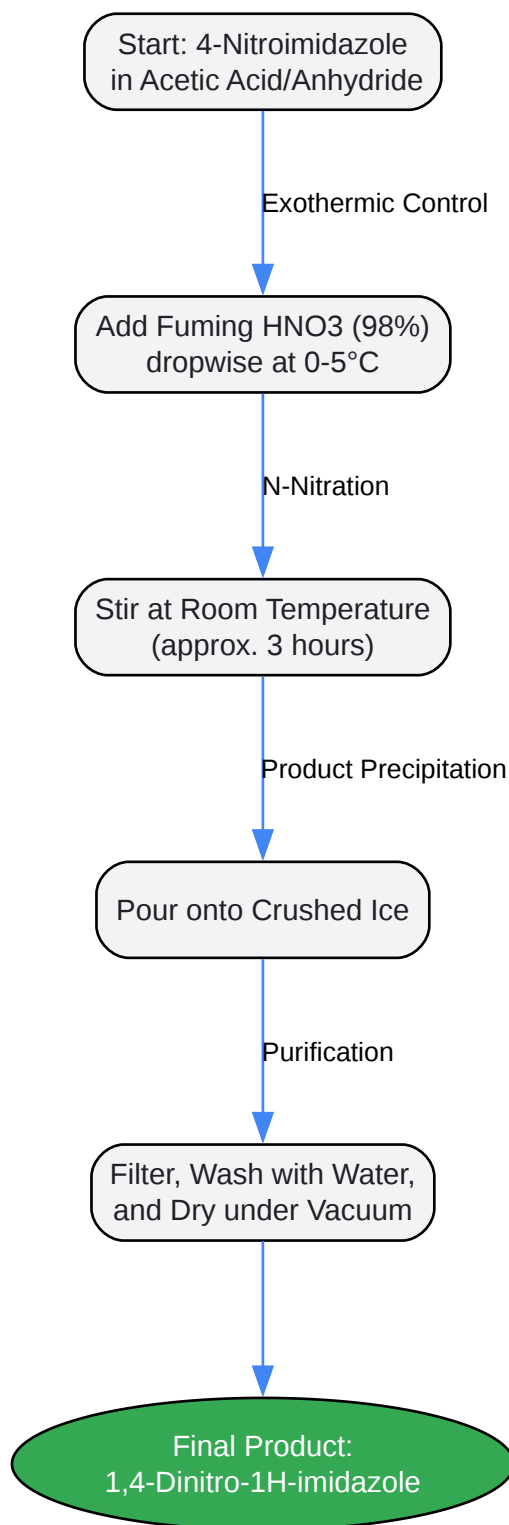
### Optimized Synthesis Protocol: Nitration of 4(5)-Nitro-1H-imidazole

This protocol is adapted from established methods that have demonstrated high yields and scalability.<sup>[1][2]</sup> The rationale for using a mixture of nitric acid and acetic anhydride is to generate the potent nitrating agent, acetyl nitrate, in situ, which is effective for N-nitration of the imidazole ring.

#### Experimental Protocol:

- **Reagent Preparation:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-nitroimidazole in a mixture of glacial acetic acid and acetic anhydride.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5°C. This is a critical safety step to manage the exothermic nature of the subsequent nitration reaction and prevent runaway side reactions.
- **Nitrating Agent Addition:** Add fuming nitric acid (98%) dropwise to the stirred solution via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for approximately 3 hours to ensure the reaction proceeds to completion.<sup>[2]</sup>
- **Isolation:** Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

- Purification: Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and then dry completely under vacuum. The crude product can be recrystallized from solvents like methanol to yield pure 1,4-DNI as crystalline solids.<sup>[1]</sup>



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Caption: Synthesis workflow for **1,4-Dinitro-1H-imidazole**.

## Molecular and Crystal Structure

The arrangement of atoms and molecules in the solid state dictates many of a material's bulk properties, including density and stability. X-ray crystallography has confirmed the molecular structure of 1,4-DNI.[1][3]

The compound crystallizes in the orthorhombic system, which is a common crystal lattice for organic molecules. The determined density is a critical parameter for calculating energetic performance.[3]

Table 1: General Physicochemical Properties of **1,4-Dinitro-1H-imidazole**

Property	Value	Source(s)
Chemical Formula	<b>C<sub>3</sub>H<sub>2</sub>N<sub>4</sub>O<sub>4</sub></b>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	158.07 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to off-white solid	<a href="#">[4]</a>
Melting Point	92-94 °C	<a href="#">[2]</a> <a href="#">[4]</a>
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 9.0, 9.4 ppm	<a href="#">[2]</a>
Mass Spec (M <sup>+</sup> )	158	<a href="#">[2]</a>

| Storage Temperature| -20°C to 2-8°C |[\[4\]](#)[\[5\]](#) |

Table 2: Crystallographic Data for **1,4-Dinitro-1H-imidazole**

Parameter	Value	Source(s)
Crystal System	Orthorhombic	[3]
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[3]
a	5.853(3) Å	[3]
b	9.591(8) Å	[3]
c	10.392(5) Å	[3]
Volume (V)	583.4(7) Å <sup>3</sup>	[3]
Molecules per cell (Z)	4	[3]

| Calculated Density (Dc) | 1.80 g/cm<sup>3</sup> [[3] |

## Thermal Properties and Stability Analysis

For any energetic material, thermal stability is a paramount concern. It determines the safe handling window and potential for unintended detonation. Differential Scanning Calorimetry (DSC) is a primary tool for probing these characteristics.[6]

### DSC Analysis Insights

DSC studies on 1,4-DNI reveal a complex thermal behavior. The material exhibits two very broad exothermic signals between 55-250°C and 274-350°C.[1] This is a significant finding; unlike a sharp decomposition peak, a broad exotherm suggests a slow, self-heating decomposition process. If this heat is not dissipated efficiently, it can lead to a thermal runaway and ultimately, an explosion. This was confirmed in an accelerating rate calorimetry test where a 2 g sample of 1,4-DNI exploded violently.[1]

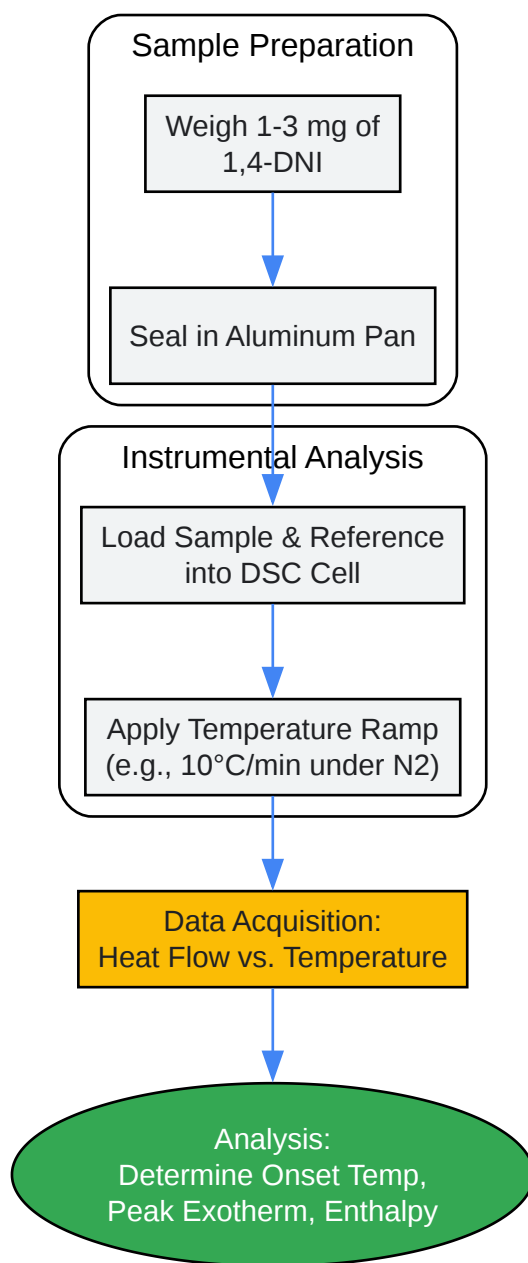
Causality: The N-NO<sub>2</sub> bond is known to be the weakest link in many N-nitro compounds, and its homolytic cleavage is often the initial step in decomposition. The low onset temperature of the first exotherm suggests that this process begins at relatively mild temperatures, highlighting the compound's sensitivity to heat.

## Protocol: Thermal Stability Assessment by DSC

This protocol outlines the standard procedure for analyzing the thermal behavior of an energetic compound like 1,4-DNI.

#### Experimental Protocol:

- **Sample Preparation:** Accurately weigh a small amount of 1,4-DNI (typically 1-3 mg) into an aluminum DSC pan. Using a small sample size is a crucial safety measure to prevent damage to the instrument in case of a violent decomposition.
- **Sealing:** Hermetically seal the pan to contain any potential off-gassing during the initial heating phases. For energetic materials, a pinhole lid is sometimes used to allow for controlled pressure release, but this must be assessed based on the material's known properties.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Heat the sample under a controlled nitrogen atmosphere (to prevent oxidative side reactions) at a constant ramp rate (e.g., 10 °C/min) from ambient temperature to a final temperature beyond its decomposition point (e.g., 400°C).
- **Data Analysis:** Record the heat flow as a function of temperature. Analyze the resulting thermogram to identify the onset temperature of decomposition, peak exothermic temperatures, and the total energy released (enthalpy of decomposition).



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